tert-Butyl 2-(pyridin-4-yl)acetate
Overview
Description
Tert-Butyl 2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the 2-position of a pyridin-4-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(pyridin-4-yl)acetate typically involves the esterification of pyridin-4-yl acetic acid with tert-butyl alcohol. One common method involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-4-yl acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridin-4-yl acetic acid.
Reduction: Pyridin-4-yl ethanol.
Substitution: Various substituted pyridin-4-yl acetates depending on the reagents used.
Scientific Research Applications
Tert-Butyl 2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-4-yl)acetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active pyridin-4-yl acetic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridin-4-yl acetic acid: The parent acid of tert-Butyl 2-(pyridin-4-yl)acetate.
Pyridin-4-yl ethanol: A reduction product of the ester.
tert-Butyl 2-(pyridin-2-yl)acetate: A structural isomer with the pyridine ring attached at the 2-position.
Uniqueness
This compound is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl 2-pyridin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCVWPUMALJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459771 | |
Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-20-3 | |
Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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